2,4,5-trifluoro-3-hydroxybenzonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
1260759-28-1 |
|---|---|
Molecular Formula |
C7H2F3NO |
Molecular Weight |
173.09 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-hydroxybenzonitrile |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-3(2-11)5(9)7(12)6(4)10/h1,12H |
InChI Key |
PRQWZGRNSNHWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)C#N |
Purity |
95 |
Origin of Product |
United States |
The Prominence of Fluorinated Aromatic Compounds in Advanced Chemical Research
The deliberate incorporation of fluorine atoms into aromatic systems has become a cornerstone of modern chemical research, profoundly influencing the physical, chemical, and biological properties of organic compounds. numberanalytics.comnumberanalytics.com Fluorinated aromatics are integral to the development of pharmaceuticals, agrochemicals, and a wide array of advanced materials. numberanalytics.com The high electronegativity of fluorine can dramatically alter the electronic and steric characteristics of an aromatic ring, leading to enhanced stability, lipophilicity, and metabolic resistance. numberanalytics.com
This strategic use of fluorine can be seen in numerous applications, from the synthesis of robust fluoropolymers like polytetrafluoroethylene (PTFE) to the design of highly effective pharmaceuticals, such as the antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil. numberanalytics.comnumberanalytics.com The presence of multiple fluorine atoms, as in 2,4,5-trifluoro-3-hydroxybenzonitrile, is known to further enhance these effects, often leading to increased thermal stability and resistance to oxidative degradation. numberanalytics.comnih.gov Research has also delved into the concept of "fluoromaticity," where the interaction of fluorine's π-orbitals with the aromatic system can further stabilize the ring structure. nih.gov
The Strategic Value of Benzonitrile and Phenolic Moieties in Synthetic Chemistry
The benzonitrile (B105546) and phenolic moieties are independently recognized as strategically important functional groups in synthetic organic chemistry. Their combination within a single, multifunctional molecule like 2,4,5-trifluoro-3-hydroxybenzonitrile creates a powerful tool for the construction of complex molecular architectures.
The benzonitrile group is a versatile precursor for a variety of other functional groups, including benzoic acids, benzylamines, and benzamides. rsc.org It is a key component in the synthesis of dyes, pesticides, and advanced coatings. rsc.org In medicinal chemistry, the nitrile group can act as a bioisostere for carbonyl groups, modulate physicochemical properties to improve bioavailability, and participate in crucial binding interactions with biological targets. nih.govsioc-journal.cn
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are fundamental building blocks in both nature and synthetic chemistry. unimelb.edu.aunih.gov Their intrinsic properties, such as hydrogen-bonding capability, redox activity, and ability to chelate metals, make them invaluable for the design of functional materials. unimelb.edu.au Phenols are precursors to a vast array of natural products and are central to the structure of lignin, a major component of biomass. nih.govresearchgate.net The hydroxyl group can also be readily derivatized, providing a handle for further synthetic transformations.
Emerging Research on Multifunctional Aromatic Building Blocks
De Novo Synthesis Approaches to the Polyfluorinated Aromatic Core
The de novo synthesis of a polysubstituted aromatic ring like that in this compound is a formidable challenge, requiring precise control over regiochemistry. These methods build the benzene (B151609) ring itself from acyclic or non-aromatic cyclic precursors.
Cyclization Reactions and Aromatic Ring Formation
The construction of fluorinated aromatic rings from acyclic precursors often involves cyclocondensation or cycloaddition reactions. The Diels-Alder reaction, for instance, is a powerful tool for forming six-membered rings, which can then be aromatized. researchgate.net In a hypothetical de novo approach to a trifluorinated benzene core, one could envision the [4+2] cycloaddition of a fluorinated diene with a suitable dienophile. Subsequent elimination of a leaving group or an oxidation step would lead to the aromatic system. researchgate.net
For example, the reaction of a fluorinated 1,3-diene with an acetylene (B1199291) derivative could form a substituted cyclohexadiene. Aromatization of this intermediate, often through the loss of a small molecule or via an oxidant, would yield the desired fluorinated benzene ring. The strategic placement of fluorine atoms and other functional groups on the acyclic precursors is paramount to achieving the specific substitution pattern of this compound. While powerful, these methods are often complex and the availability of the requisite highly functionalized and fluorinated starting materials can be a significant limitation. researchgate.net
Directed Ortho-Metalation Strategies for Fluorinated Aromatic Precursors
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a powerful aryl anion intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups.
Fluorine itself can act as a weak directing group in ortho-metalation reactions. nih.gov More powerfully, functional groups such as amides, carbamates, and even a protected hydroxyl group can direct metalation to their ortho-positions. In the context of synthesizing this compound, one could hypothetically start with a simpler, commercially available fluorinated phenol (B47542). After protecting the hydroxyl group, a DoM reaction could be employed to introduce another functional group (e.g., another fluorine atom via an electrophilic fluorinating agent, or a group that can be later converted to the nitrile). This strategy allows for the stepwise and controlled construction of the complex substitution pattern on a pre-existing aromatic core.
Functional Group Interconversions on Pre-existing Aromatic Scaffolds
Perhaps the most practical and frequently employed routes to complex molecules like this compound involve modifying an already existing, and often commercially available, aromatic scaffold. These approaches focus on the introduction and transformation of functional groups at specific positions. A plausible precursor for the target molecule is 2,4,5-trifluoro-3-hydroxybenzoic acid, which can be synthesized from tetrafluorophthalic acid. google.com
Introduction of the Nitrile Group
The nitrile functional group is a key feature of the target molecule. It can be introduced through several reliable methods, most notably via the Sandmeyer reaction starting from an aniline (B41778) or by the dehydration of a primary amide.
The Sandmeyer reaction is a classic and versatile method for converting an aromatic primary amine (aniline) into a variety of functional groups, including nitriles, via a diazonium salt intermediate. google.com This reaction is typically catalyzed by copper(I) salts. google.com
A potential synthetic route to this compound using this method would begin with the corresponding aniline, 3-amino-2,4,5-trifluorophenol. This aniline would first be treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures (0–5 °C) to form the intermediate diazonium salt. Subsequent reaction of this salt with a cyanide source, typically copper(I) cyanide (CuCN), would yield the target benzonitrile. google.com The synthesis of the related compound 2,4,5-trifluorobenzonitrile from 2,4,5-trifluoroaniline (B1295084) has been successfully demonstrated, showcasing the viability of this transformation on a similar trifluorinated system. google.com
Table 1: Typical Conditions for Sandmeyer-Type Cyanation
| Step | Reagents | Typical Conditions |
|---|---|---|
| Diazotization | Aniline, NaNO₂, Strong Acid (e.g., H₂SO₄, HCl) | 0–5 °C |
| Cyanation | Diazonium Salt, Copper(I) Cyanide (CuCN) | Neutral to slightly acidic pH, often requires heating |
This table presents generalized conditions for the Sandmeyer reaction. Specific substrate reactivity may require optimization.
An alternative and highly effective method for nitrile synthesis is the dehydration of a primary amide. This route is particularly attractive if the corresponding carboxylic acid is readily available. For the synthesis of this compound, the precursor would be 2,4,5-trifluoro-3-hydroxybenzamide.
This amide can be prepared from 2,4,5-trifluoro-3-hydroxybenzoic acid, for instance, by first converting the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849). The subsequent dehydration of the primary amide is the final step to furnishing the nitrile. This transformation can be achieved using a variety of powerful dehydrating agents. researchmap.jpasianpubs.orgchemicalbook.com
Table 2: Common Reagents for Dehydration of Primary Amides to Nitriles
| Dehydrating Agent | Formula | Typical Conditions | Reference |
|---|---|---|---|
| Phosphorus Pentoxide | P₂O₅ | Heating, often neat or in a high-boiling solvent | patsnap.com |
| Thionyl Chloride | SOCl₂ | Often used with a base like pyridine (B92270) or in a solvent like toluene; can be performed at reflux | chemicalbook.com |
| Phosphoryl Chloride | POCl₃ | Pyridine or DMF as solvent/catalyst | researchmap.jp |
This table lists common reagents for amide dehydration. The choice of reagent and conditions depends on the specific substrate and desired reaction scale.
This two-step sequence from a carboxylic acid, via an amide, to a nitrile is a robust and widely used strategy in organic synthesis, offering a reliable pathway to the target compound, this compound.
Installation of the Hydroxyl Group
Hydrolysis of Ethers or Halides
A common and effective method for generating a phenolic hydroxyl group is through the hydrolysis of a corresponding aryl ether, typically a methoxy (B1213986) ether, or an activated aryl halide.
Hydrolysis of Aryl Ethers: This pathway involves the cleavage of an ether linkage, most commonly a methoxy group, to yield the desired hydroxyl functionality. The precursor, 2,4,5-trifluoro-3-methoxybenzonitrile (B39277), can be synthesized from related methoxy-substituted benzoic acids. The subsequent demethylation is typically achieved using strong acids or nucleophilic reagents.
For instance, a general method for preparing hydroxybenzonitriles involves the catalyst-free hydrolysis of methoxybenzonitriles. google.com While a specific protocol for 2,4,5-trifluoro-3-methoxybenzonitrile is not detailed, analogous transformations suggest that reagents like hydrogen bromide or boron tribromide would be effective for this cleavage.
Table 1: Illustrative Conditions for Ether Hydrolysis
| Precursor | Reagent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Methoxybenzonitrile | Not specified (Alkali metal alkoxide hydrolysis) | Anhydrous Alcohol | 100-200 °C | Hydroxybenzonitrile | google.com |
This table is illustrative and based on general procedures for analogous compounds.
Hydrolysis of Aryl Halides: The direct displacement of a halogen atom with a hydroxide (B78521) ion on an aromatic ring is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups, such as the nitrile and fluoro substituents on the ring. However, this method can suffer from a lack of regioselectivity and the potential for hydrolysis of the nitrile group itself under harsh basic conditions. google.com
Diazotization and Hydrolysis of Amines
A robust and widely used method for introducing a hydroxyl group onto an aromatic ring is the diazotization of a primary aromatic amine, followed by hydrolysis of the resulting diazonium salt. This pathway would commence with 3-amino-2,4,5-trifluorobenzonitrile.
The process involves treating the aromatic amine with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. This intermediate is then heated in an aqueous solution, leading to the evolution of nitrogen gas and the formation of the corresponding phenol.
This transformation is well-documented for a variety of substituted anilines. For example, the conversion of 2,5-dichloroanilines to 2,5-dichlorophenols proceeds via a diazonium intermediate, highlighting the applicability of this method to halogenated systems. google.com
Table 2: General Conditions for Diazotization and Hydrolysis
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,5-Dichloroaniline | 1. NaNO₂, H₂SO₄2. Heat | 1. 2-7 °C2. 157 °C | 2,5-Dichlorophenol | google.com |
This table represents typical conditions for the conversion of anilines to phenols via diazotization.
Fluorination Techniques for Aromatic Systems
The construction of the trifluorinated core of the target molecule is a significant synthetic challenge. Several fluorination techniques can be envisioned, each with its own set of advantages and limitations.
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic" fluorine. Reagents such as N-fluorosulfonimides (e.g., NFSI) and Selectfluor® are commonly employed for this purpose. wikipedia.orgref.ac.uk
This method would be most applicable to a precursor that is sufficiently activated towards electrophilic attack. For example, a dihydroxybenzonitrile or a hydroxy-fluorobenzonitrile could potentially be fluorinated using this approach. However, the presence of the electron-withdrawing nitrile group and existing fluorine atoms deactivates the ring, making further electrophilic substitution challenging. The development of powerful electrophilic fluorinating agents has expanded the scope of this reaction, but it often requires careful optimization of reaction conditions. wikipedia.org
Table 3: Common Electrophilic Fluorinating Agents
| Reagent Name | Chemical Name | Typical Application | Reference |
|---|---|---|---|
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Fluorination of enols, enolates, and activated aromatic systems | ref.ac.uk |
Nucleophilic Aromatic Substitution (SNAr) Driven Fluorination
Nucleophilic aromatic substitution is a powerful method for introducing fluorine atoms onto an aromatic ring, particularly when the ring is substituted with strong electron-withdrawing groups. This reaction involves the displacement of a leaving group, typically a chloride or nitro group, by a fluoride (B91410) ion (e.g., from KF or CsF).
A plausible route to a precursor of the target molecule, 2,4,5-trifluorobenzoic acid, utilizes this strategy starting from tetrachlorophthalic anhydride (B1165640). americanlaboratory.com The chlorine atoms are substituted by fluorine in a high-temperature reaction with a fluoride salt in a polar aprotic solvent. A similar strategy could be envisioned starting with a polychlorinated 3-hydroxybenzonitrile. The electron-withdrawing nature of the nitrile group and the existing halogen atoms would activate the ring towards nucleophilic attack by fluoride.
Table 4: Example of SNAr Fluorination in a Related Synthesis
| Starting Material | Reagents | Solvent | Key Transformation | Reference |
|---|---|---|---|---|
| Tetrachlorophthalic anhydride derivative | Potassium Fluoride (KF) | Sulfolane | Chlorine to Fluorine Exchange | americanlaboratory.com |
This table illustrates the conditions for SNAr fluorination based on a related synthesis.
Balz-Schiemann Reaction and Variants
The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. byjus.com
This reaction could be a key step in building the trifluorinated ring system. For instance, a di-fluoro-amino-benzonitrile precursor could be subjected to the Balz-Schiemann reaction to introduce the third fluorine atom. The reaction is known for its reliability, although the thermal decomposition of the diazonium salt must be handled with care, especially on a larger scale. scientificupdate.com
Modern variations of this reaction utilize other counterions like hexafluorophosphates (PF₆⁻) or can be performed in ionic liquids to improve yields and safety. wikipedia.orgresearchgate.net
Table 5: Key Features of the Balz-Schiemann Reaction
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1. Diazotization | Formation of the aryl diazonium salt from a primary aromatic amine. | NaNO₂, HBF₄ (Fluoroboric acid) | byjus.com |
Regioselective Synthesis and Isomer Control
Achieving the desired 2,4,5-trifluoro-3-hydroxy substitution pattern requires careful control over the regioselectivity of the synthetic steps. The synthetic design must strategically introduce the fluorine, hydroxyl, and nitrile functionalities to prevent the formation of undesired isomers.
One potential strategy involves the multi-step synthesis starting from a highly fluorinated precursor, such as 3,4,5-trifluoronitrobenzene. A plausible synthetic pathway, analogous to the synthesis of 2,4-difluoro-3-hydroxybenzoic acid, could be envisioned. google.com This would involve a sequence of reactions including methoxylation, reduction of the nitro group to an amine, bromination, deamination, cyanation, and finally, demethylation to reveal the hydroxyl group. Each of these steps would need to be optimized to ensure the correct placement of the substituents. For instance, the initial methoxylation of 3,4,5-trifluoronitrobenzene would likely proceed with a high degree of regioselectivity due to the directing effects of the existing substituents.
Another approach could involve the late-stage introduction of the hydroxyl group onto a pre-existing 2,4,5-trifluorobenzonitrile scaffold. This could potentially be achieved through directed C-H hydroxylation. While challenging on such an electron-deficient ring, methods involving transition-metal-catalyzed or boron-mediated directed C-H hydroxylation have been reported for other aromatic systems and could be adapted. scispace.com The directing group would be crucial for achieving the desired regioselectivity at the C3 position.
Isomer control is intrinsically linked to the chosen synthetic route. Starting with a precursor that already contains the desired fluorine substitution pattern, such as 2,4,5-trifluorobenzonitrile, simplifies the challenge of isomer control for the fluorine atoms. The subsequent challenge then becomes the regioselective introduction of the hydroxyl group at the C3 position.
Catalytic Approaches in the Synthesis of this compound
Catalysis offers powerful tools for the synthesis of complex molecules like this compound, enabling reactions that might otherwise be unfeasible and often providing enhanced selectivity.
Transition metal catalysis could be employed at various stages of the synthesis. For instance, a Rosenmund-von Braun type reaction using a copper cyanide salt is a classic method for converting an aryl halide to a nitrile. This could be applied to a precursor such as a halogenated trifluorophenol.
More advanced transition-metal-catalyzed cross-coupling reactions could also be envisioned. For example, a palladium-catalyzed cyanation of a suitable trifluorinated aryl halide or triflate precursor would be a modern and efficient method for introducing the nitrile group.
Furthermore, transition-metal-catalyzed C-H activation and functionalization represents a state-of-the-art approach. A directed C-H hydroxylation, as mentioned earlier, would likely rely on a transition metal catalyst such as palladium, rhodium, or iridium to achieve the desired transformation. scispace.com Similarly, recent advances in copper-catalyzed electrochemical C-H fluorination could, in principle, be applied in the synthesis of the fluorinated core, although controlling the regioselectivity for this specific substitution pattern would be a significant hurdle. nih.gov
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis, often providing complementary reactivity to metal-based catalysts. In the context of polyfluorinated systems, organocatalysis could be particularly useful for enantioselective transformations, although for the achiral target molecule this compound, the focus would be on other aspects.
For instance, organocatalytic methods for the dehydration of aldoximes to nitriles are well-established and could be applied if the synthesis proceeds through a 2,4,5-trifluoro-3-hydroxybenzaldehyde intermediate. organic-chemistry.org This would be a metal-free alternative to traditional dehydrating agents.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.
Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. youtube.com Synthetic routes with high atom economy are inherently more efficient and generate less waste. For the synthesis of this compound, this would mean favoring addition reactions over substitution or elimination reactions where parts of the reactants are lost as byproducts.
Chemical Transformations Involving the Nitrile Group
The nitrile group is a versatile functional group capable of undergoing a variety of transformations. The electron-withdrawing nature of the fluorine atoms on the benzene ring is expected to influence the reactivity of the nitrile group in this compound.
Nucleophilic Addition Reactions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry. While specific examples for this compound are not documented, the general mechanism involves the addition of a nucleophile to the carbon-nitrogen triple bond, forming an intermediate imine anion, which can then be protonated or undergo further reaction. The strong electron-withdrawing fluorine atoms on the aromatic ring would likely enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated benzonitriles.
Cycloaddition Reactions (e.g., [2+3] Cycloadditions)
Nitriles can participate as dipolarophiles in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. For instance, the reaction of nitriles with azides can yield tetrazoles, and reactions with nitrile oxides can form 1,2,4-oxadiazoles. The electronic properties of the substituents on the benzonitrile play a crucial role in these reactions. The fluorine atoms in this compound would lower the energy of the LUMO of the nitrile group, potentially increasing its reactivity towards electron-rich 1,3-dipoles in a [2+3] cycloaddition manifold. However, no specific studies on such reactions for this particular compound have been reported.
Hydrolysis and Amidation Pathways
The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation, typically catalyzed by acid or base. For the related compound 2,4,5-trifluorobenzonitrile, hydrolysis to 2,4,5-trifluorobenzoic acid has been reported using 75% sulfuric acid at elevated temperatures. google.com It is reasonable to predict that this compound would undergo a similar transformation under acidic or basic conditions to yield 2,4,5-trifluoro-3-hydroxybenzoic acid or 2,4,5-trifluoro-3-hydroxybenzamide, respectively. The presence of the hydroxyl group might influence the reaction rate and selectivity, but specific conditions have not been documented.
Reduction to Amines
The reduction of nitriles is a common method for the synthesis of primary amines. Various reducing agents can be employed, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using Raney Nickel), or other hydride reagents. chemicalforums.com For example, the reduction of benzonitrile analogues to the corresponding benzylamines is a well-established reaction. chemicalforums.com A study on the non-catalyzed reduction of various nitriles, including those with multifluorinated aromatic rings, to primary amines using ammonia borane (B79455) has been reported, highlighting the feasibility of this transformation for fluorinated substrates. acs.org It is therefore highly probable that this compound can be reduced to (3-amino-2,4,5-trifluorophenyl)methanol under appropriate conditions.
Expected Reaction for Nitrile Reduction:
| Reactant | Reagent | Product |
|---|
Reactions at the Hydroxyl Moiety
The phenolic hydroxyl group in this compound is expected to exhibit typical reactivity for phenols, such as O-alkylation and O-acylation. The acidity of the phenolic proton will be enhanced by the electron-withdrawing effects of the fluorine atoms and the nitrile group.
O-Alkylation and O-Acylation Reactions
Phenols are readily converted to their corresponding ethers (O-alkylation) or esters (O-acylation). O-alkylation is typically achieved by treating the phenol with an alkyl halide in the presence of a base. Similarly, O-acylation can be performed using an acyl halide or anhydride, often with a base or an acid catalyst. While no specific examples for this compound are available, the general principles of these reactions are well-established for a wide range of phenols. organic-chemistry.org The increased acidity of the hydroxyl group in this compound would facilitate its deprotonation to the corresponding phenoxide, which is a potent nucleophile for these transformations.
General Scheme for O-Alkylation and O-Acylation:
| Reaction Type | Reactant | Reagent | General Product Structure |
|---|---|---|---|
| O-Alkylation | This compound | R-X (Alkyl halide) + Base | 3-Alkoxy-2,4,5-trifluorobenzonitrile |
Etherification Strategies
The phenolic hydroxyl group of this compound can be readily converted into an ether linkage through several established methodologies. The Williamson ether synthesis represents a classical and widely applicable approach. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide or another electrophile with a good leaving group.
A typical etherification protocol would involve the following steps:
Deprotonation: Treatment of this compound with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) generates the corresponding phenoxide anion.
Nucleophilic Attack: The in situ generated phenoxide then undergoes an Sₙ2 reaction with an alkylating agent, for instance, an alkyl iodide, bromide, or tosylate, to yield the desired ether.
The choice of base and solvent can be crucial for the reaction's efficiency. Stronger bases like NaH ensure complete deprotonation, while milder bases like K₂CO₃ are often sufficient and can be more compatible with sensitive functional groups on the alkylating agent.
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | K₂CO₃ | DMF | 2,4,5-Trifluoro-3-methoxybenzonitrile |
| Ethyl Bromide | NaH | THF | 3-Ethoxy-2,4,5-trifluorobenzonitrile |
| Benzyl Chloride | Cs₂CO₃ | MeCN | 3-(Benzyloxy)-2,4,5-trifluorobenzonitrile |
This table represents plausible reaction conditions based on general etherification protocols for phenols and is for illustrative purposes.
Formation of Esters and Carbamates
The hydroxyl group of this compound can also be acylated to form esters or react with isocyanates to yield carbamates. These reactions are fundamental in modifying the properties of the phenolic group and are widely used in medicinal chemistry and materials science.
Esterification: Esterification is commonly achieved by reacting the phenol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. These bases serve to neutralize the acidic byproduct (e.g., HCl) and can also act as nucleophilic catalysts. Alternatively, direct esterification with a carboxylic acid can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Carbamate (B1207046) Formation: Carbamates are readily synthesized by the reaction of the phenolic hydroxyl group with an isocyanate. This reaction is typically performed in a non-protic solvent and may be catalyzed by a tertiary amine or an organotin compound. The reaction proceeds via the nucleophilic addition of the hydroxyl group to the electrophilic carbon of the isocyanate. nih.gov Alternatively, N-substituted carbamoyl (B1232498) chlorides can be reacted with the phenol in the presence of a base to form O-aryl carbamates. nih.gov
| Reagent | Base/Catalyst | Solvent | Product Type |
| Acetyl Chloride | Pyridine | Dichloromethane | Ester |
| Acetic Anhydride | Triethylamine | Tetrahydrofuran | Ester |
| Phenyl Isocyanate | - | Toluene | Carbamate |
| Methyl Isocyanate | Triethylamine (cat.) | Chloroform | Carbamate |
This table illustrates general conditions for ester and carbamate formation from phenols.
Oxidation Reactions
The phenolic hydroxyl group of this compound is susceptible to oxidation, although the electron-withdrawing nature of the fluorine and nitrile substituents can influence its reactivity. Oxidation of phenols can lead to a variety of products, including quinones or coupled biaryl compounds, depending on the oxidant and reaction conditions.
Common oxidizing agents for phenols include Fremy's salt (potassium nitrosodisulfonate), Salcomine (a cobalt-salen complex) in the presence of oxygen, and various hypervalent iodine reagents. The specific outcome of the oxidation of this compound would be highly dependent on the chosen reagent and the control of the reaction parameters to avoid undesired side reactions or polymerization. For instance, oxidation of sterically hindered phenols often yields stable phenoxyl radicals, which can then dimerize. Given the substitution pattern of the target molecule, oxidation could potentially lead to the formation of a quinone-like structure or undergo oxidative coupling.
Reactivity of the Polyfluorinated Aromatic Ring
The trifluorinated benzene ring in this compound is highly electron-deficient, which makes it susceptible to nucleophilic attack but generally unreactive towards electrophiles. The fluorine atoms can also participate in metal-mediated cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Patterns
Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for polyfluorinated aromatic compounds. wikipedia.org The rate and regioselectivity of SₙAr reactions are governed by the electronic effects of the substituents on the aromatic ring. The strongly electron-withdrawing cyano group (-CN) and the fluorine atoms activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com
In this compound (or its corresponding phenoxide under basic conditions), the positions ortho and para to the activating cyano group are the most likely sites for nucleophilic attack. The hydroxyl/phenoxide group, being an electron-donating group by resonance, can also influence the regioselectivity. The fluorine atom at the C-2 position is ortho to the cyano group, the fluorine at C-4 is para to the cyano group, and the fluorine at C-5 is meta to the cyano group. Generally, nucleophilic attack is favored at the para position, followed by the ortho position. libretexts.org
Therefore, for this compound, nucleophilic attack is most likely to occur at the C-4 position, leading to the displacement of the fluoride at this position. The second most likely site of attack would be the C-2 position. The fluorine at C-5 is the least likely to be substituted via an SₙAr mechanism.
| Nucleophile | Position of Substitution | Product Example |
| Sodium Methoxide | C-4 | 4-Methoxy-2,5-difluoro-3-hydroxybenzonitrile |
| Ammonia | C-4 | 4-Amino-2,5-difluoro-3-hydroxybenzonitrile |
| Piperidine | C-4 | 2,5-Difluoro-3-hydroxy-4-(piperidin-1-yl)benzonitrile |
This table presents predicted regioselectivity for SₙAr reactions based on established principles for polyfluoroarenes.
Electrophilic Aromatic Substitution (EAS) Pathways (if applicable)
Electrophilic aromatic substitution (EAS) reactions on this compound are generally considered unfavorable. The presence of three strongly electron-withdrawing fluorine atoms and an electron-withdrawing cyano group deactivates the aromatic ring towards attack by electrophiles. The hydroxyl group is an activating, ortho-, para-directing group, but its effect is likely to be overcome by the cumulative deactivating effect of the other substituents.
Should an EAS reaction be forced under harsh conditions, the directing effect of the hydroxyl group would favor substitution at the positions ortho and para to it. In this molecule, the C-2 and C-4 positions are occupied by fluorine atoms, and the C-6 position is the only available site for substitution. However, the strong deactivation of the ring makes such reactions highly unlikely to proceed with any significant yield.
Metalation and Cross-Coupling Reactions at Aromatic C-H or C-Halogen Bonds
The carbon-fluorine bonds of this compound can serve as handles for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govfrontiersin.orgwikipedia.orgnih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org These reactions typically involve the oxidative addition of a palladium(0) catalyst to the C-F bond, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond.
The reactivity of the C-F bonds in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl >> C-F. While C-F bond activation is more challenging, it can be achieved with specialized catalyst systems, often employing electron-rich and bulky phosphine (B1218219) ligands. The regioselectivity of the cross-coupling would depend on the relative reactivity of the different C-F bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl fluoride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl or alkyl groups. nih.govnih.gov
Heck Coupling: The Heck reaction would enable the coupling of the aryl fluoride with an alkene, catalyzed by a palladium complex, to form a substituted alkene. frontiersin.orgwikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This coupling reaction would involve a palladium catalyst and a copper(I) co-catalyst to couple the aryl fluoride with a terminal alkyne, yielding an alkynylated product. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | Phenyl-substituted benzonitrile |
| Heck | Styrene | Pd(OAc)₂ / Ligand / Base | Styrenyl-substituted benzonitrile |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | Phenylalkynyl-substituted benzonitrile |
This table provides illustrative examples of potential cross-coupling reactions.
Furthermore, directed ortho-metalation (DoM) could be a potential strategy. The hydroxyl group can direct the metalation (e.g., with an organolithium reagent) to the adjacent C-2 or C-4 positions, if they were occupied by hydrogen. In this case, with fluorine at these positions, a halogen-metal exchange might be more likely, particularly with strong organolithium bases at low temperatures. The resulting organometallic intermediate could then be trapped with various electrophiles.
Influence of Fluorine Atoms on Reaction Selectivity and Rate
The reactivity of this compound is profoundly influenced by the presence and positions of its three fluorine atoms. These halogen atoms, being highly electronegative, exert strong inductive effects, which, combined with their mesomeric effects, dictate the molecule's susceptibility to nucleophilic attack and the selectivity of such reactions.
In the context of nucleophilic aromatic substitution (SNAr), the fluorine atoms activate the benzene ring, making it more electrophilic and thus more reactive towards nucleophiles. The positions of the fluorine atoms at C2, C4, and C5, along with the hydroxyl group at C3 and the nitrile group at C1, create a distinct electronic landscape on the aromatic ring. The hydroxyl group is an activating group, while the nitrile group is a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution.
The rate of SNAr reactions on polyfluorinated aromatic compounds is generally enhanced due to the stabilization of the anionic intermediate, often a Meisenheimer complex, by the electron-withdrawing fluorine atoms. bris.ac.uknih.gov The selectivity of these reactions, meaning which fluorine atom is preferentially substituted, is determined by a combination of electronic and steric factors. Typically, substitution occurs at the position that leads to the most stabilized intermediate. For this compound, the relative stability of the possible Meisenheimer complexes formed upon nucleophilic attack at C2, C4, or C5 would govern the regioselectivity of the substitution.
The following table summarizes the expected influence of the substituents on the aromatic ring of this compound in the context of nucleophilic aromatic substitution.
| Substituent | Position | Electronic Effect | Influence on SNAr |
| Cyano (-CN) | C1 | -I, -M (Electron-withdrawing) | Activating, directs ortho and para |
| Hydroxyl (-OH) | C3 | -I, +M (Electron-donating) | Deactivating, directs ortho and para |
| Fluoro (-F) | C2, C4, C5 | -I, +M (Strongly electron-withdrawing) | Activating, good leaving group |
Note: -I refers to a negative inductive effect, +M to a positive mesomeric effect.
Detailed Reaction Mechanism Elucidation
Elucidating the detailed reaction mechanism for transformations involving this compound is crucial for controlling reaction outcomes and optimizing conditions. Mechanistic studies often involve a combination of experimental techniques and computational modeling.
A key aspect of mechanistic elucidation is the identification of reaction intermediates. In SNAr reactions of polyfluorinated aromatics, the formation of a Meisenheimer complex is a critical step. bris.ac.uknih.govnih.gov This intermediate is a negatively charged species formed by the addition of the nucleophile to the aromatic ring. The stability of this complex is a significant factor in determining the reaction pathway.
For this compound, nucleophilic attack at one of the fluorine-bearing carbons would lead to the formation of a corresponding Meisenheimer complex. Spectroscopic techniques such as NMR and UV-Vis can sometimes be used to detect these transient species, particularly if they are sufficiently stable. Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating the structures and energies of potential intermediates, thereby predicting the most likely reaction pathway. nih.gov
The nature of the nucleophile, the leaving group, and the solvent can all influence which step is rate-limiting. For highly activated aromatic systems and good leaving groups, the formation of the intermediate is often the RDS. Conversely, with a poor leaving group, its expulsion can become the slower step. Kinetic studies, such as measuring reaction rates under varying concentrations of reactants, can provide evidence for the RDS. For instance, if the reaction rate is dependent on the concentration of the nucleophile, it suggests that the formation of the intermediate is part of the rate-determining step.
The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as they transform from reactants to intermediates or products. The structure and energy of the transition state are fundamental to understanding reaction rates and selectivity.
Transition state theory provides a framework for relating the rate of a reaction to the properties of the transition state. nih.gov Computational chemistry plays a vital role in transition state analysis, allowing for the calculation of transition state geometries, activation energies, and vibrational frequencies. These calculations can help to rationalize experimental observations, such as the preference for one reaction pathway over another. For this compound, a detailed transition state analysis for a given reaction would involve mapping the potential energy surface for the approach of a nucleophile and the subsequent substitution of a fluorine atom, identifying the saddle points that correspond to the transition states for each possible pathway.
Derivatization Strategies and Analogue Synthesis
Construction of Complex Polyfluorinated Aromatic Architectures
The inherent polyfluorinated nature of 2,4,5-trifluoro-3-hydroxybenzonitrile makes it an attractive starting material for the synthesis of more complex aromatic systems bearing multiple fluorine atoms. The strategic manipulation of its functional groups can facilitate cross-coupling reactions and the introduction of diverse aryl and alkyl substituents, leading to the generation of novel polyfluorinated biaryls and other elaborate aromatic structures. Research in this area often focuses on leveraging the existing fluorine atoms to influence the electronic properties and reactivity of the aromatic ring in subsequent transformations.
Synthesis of Heterocyclic Compounds Incorporating the 2,4,5-Trifluoro-3-hydroxyphenyl Moiety
The presence of both a hydroxyl and a nitrile group in a 1,3-relationship on the trifluorinated benzene (B151609) ring provides a powerful handle for the construction of fused and appended heterocyclic systems. These functional groups can participate in a variety of cyclization reactions, leading to the formation of a wide range of heterocyclic scaffolds.
Ring annulation, the process of building a new ring onto an existing one, is a key strategy for synthesizing fused heterocyclic systems from this compound. The hydroxyl and nitrile groups can act as nucleophilic and electrophilic partners, respectively, or can be chemically modified to facilitate cyclization. For instance, the hydroxyl group can be O-alkylated with a bifunctional electrophile, followed by an intramolecular cyclization involving the nitrile group. Conversely, the nitrile group can undergo partial reduction or reaction with a nucleophile to generate a reactive intermediate that subsequently cyclizes onto the phenolic ring or a derivative thereof. The Robinson annulation, a well-established method for forming six-membered rings, and other related condensation reactions can be adapted for this purpose, leading to the synthesis of fluorinated chromones, quinolines, and other important heterocyclic frameworks.
Beyond simple fused systems, this compound can be incorporated into more complex bi- and polycyclic architectures. This can be achieved through multi-step synthetic sequences that involve the initial formation of a heterocyclic ring, followed by further elaborations and cyclizations. The strategic use of protecting groups and the controlled activation of different positions on the aromatic ring are crucial for achieving the desired regioselectivity and stereoselectivity in these complex syntheses.
Design and Synthesis of Chemically Diverse Analogues
The independent modification of the nitrile and hydroxyl groups of this compound allows for the creation of a vast library of analogues with diverse physicochemical properties.
The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities. Common transformations include:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group leads to the formation of the corresponding carboxylic acid or carboxylate salt, respectively. This introduces a key acidic functionality into the molecule.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation introduces a basic center and a flexible linker.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl and aryl substituents.
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres for carboxylic acids.
These transformations are summarized in the table below:
| Reagent(s) | Product Functional Group |
| H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |
| LiAlH₄, then H₂O | Primary Amine |
| R-MgBr, then H₃O⁺ | Ketone |
| NaN₃, NH₄Cl | Tetrazole |
This table provides a general overview of nitrile group modifications.
The phenolic hydroxyl group is nucleophilic and can be readily derivatized through various reactions, altering the steric and electronic properties of the molecule. Common derivatization strategies include:
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions yields ethers. This modification can be used to introduce a variety of alkyl, aryl, or functionalized side chains.
Esterification: Acylation with acid chlorides or anhydrides produces esters. This is a common strategy to mask the hydroxyl group or to introduce specific ester-containing moieties.
Silylation: Reaction with silyl (B83357) halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), provides silyl ethers, which are excellent protecting groups for the hydroxyl functionality during subsequent synthetic steps.
A summary of common hydroxyl group derivatizations is presented below:
| Reagent(s) | Product Functional Group |
| R-X (Alkyl Halide), Base | Ether |
| R-COCl (Acyl Chloride), Base | Ester |
| TBDMSCl, Base | Silyl Ether |
This table outlines general derivatization methods for phenolic hydroxyl groups.
Substituent Effects on Chemical Behavior and Scaffold Integrity
The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which significantly increases the acidity of the phenolic hydroxyl group compared to phenol (B47542) itself. This enhanced acidity facilitates its deprotonation and subsequent derivatization. The fluorine atoms also render the aromatic ring electron-deficient, which, as mentioned, makes it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.
The hydroxyl group, being an electron-donating group through resonance (+M) and electron-withdrawing through induction (-I), has a more complex influence. Its electron-donating resonance effect can partially counteract the deactivating effect of the fluorine atoms, particularly at the ortho and para positions. This can influence the regioselectivity of any potential substitution reactions.
The nitrile group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M). This further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution. The combined electron-withdrawing power of the three fluorine atoms and the nitrile group makes the aromatic core of this compound exceptionally electron-poor.
The integrity of the benzonitrile (B105546) scaffold is generally robust under a variety of reaction conditions. However, harsh conditions, such as high temperatures in the presence of strong nucleophiles, could potentially lead to the displacement of multiple fluorine atoms or even cleavage of the aromatic ring. Careful control of reaction conditions is therefore crucial to maintain the core structure during derivatization.
Development of Libraries for Chemical Biology Screening (Focus on chemical diversity, not biological activity)
The structural features of this compound make it an excellent starting point for the construction of diverse chemical libraries for high-throughput screening in chemical biology. The goal of such libraries is to maximize chemical diversity to explore a wide range of chemical space.
A combinatorial approach to library synthesis can be employed by systematically varying the substituents at the hydroxyl, nitrile, and aromatic ring positions. For example, a library can be generated by reacting a set of diverse alkyl halides with the hydroxyl group, followed by reacting a set of different amines with the nitrile group (after reduction), and finally by reacting a set of various nucleophiles to displace one of the fluorine atoms. This multi-dimensional approach can rapidly generate a large number of unique compounds from a single core scaffold.
To ensure chemical diversity, the building blocks used for derivatization should be carefully selected to cover a broad range of physicochemical properties, such as size, polarity, charge, and hydrogen bonding capacity. For instance, the alkyl halides used for etherification could range from small, linear chains to large, bulky groups, and from purely hydrophobic to those containing additional functional groups like esters or amides.
The following table outlines a hypothetical library design based on the this compound scaffold, showcasing the potential for generating chemical diversity.
| Core Scaffold | Derivatization Site | Building Block Class | Example Building Blocks | Resulting Functional Group |
| This compound | Hydroxyl | Alkyl Halides | Methyl iodide, Benzyl bromide, 2-Bromoethanol | Ether |
| Hydroxyl | Acyl Chlorides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Ester | |
| Nitrile (after reduction to amine) | Acyl Chlorides | As above | Amide | |
| Nitrile (after reduction to amine) | Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide | |
| Aromatic Ring (C-4 or C-2) | Amines | Morpholine, Piperidine, Aniline (B41778) | Substituted Aniline | |
| Aromatic Ring (C-4 or C-2) | Thiols | Ethanethiol, Thiophenol | Thioether |
This systematic approach to derivatization allows for the creation of a library of compounds with a wide range of structural and electronic properties, all based on the common this compound core. Such a library would be a valuable resource for screening against various biological targets to identify novel chemical probes and potential starting points for drug discovery.
Role in Complex Organic Synthesis
In the realm of organic synthesis, this compound is a key starting material for constructing elaborate molecular frameworks. The electron-withdrawing nature of the fluorine atoms and the nitrile group influences the reactivity of the aromatic ring, while the hydroxyl group can be readily converted into other functional groups, such as ethers and esters, enabling a wide array of synthetic possibilities.
The synthesis of single-enantiomer chiral molecules is crucial in pharmaceuticals and materials science. While this compound is itself achiral, its functional groups serve as strategic points for introducing chirality in a multi-step synthetic sequence. The hydroxyl and nitrile groups can be used to direct stereoselective reactions or to attach chiral auxiliaries. For instance, the benzonitrile scaffold is utilized in modern synthetic methods to create axially chiral molecules, which have shown promise as specialized catalysts and antibacterial agents. researchgate.net The ability to perform asymmetric transformations on derivatives of this compound makes it a valuable precursor for accessing complex, optically pure molecules. researchgate.netnih.govnih.gov
Multi-step synthesis is fundamental to the creation of complex target molecules from simpler, commercially available starting materials. nih.govnih.gov this compound is an exemplary building block due to the distinct reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, converted to an amine, or used to form heterocyclic rings. The hydroxyl group can participate in etherification or esterification reactions. This orthogonal reactivity allows for sequential, controlled modifications, which is a cornerstone of efficient multi-step synthesis. umontreal.ca The related compound, 2,4,5-trifluorobenzonitrile (B1209073), is a known intermediate for active compounds in medicine and agriculture, highlighting the importance of this fluorinated scaffold. google.comgoogle.com The presence of the additional hydroxyl group in this compound further expands its synthetic potential, providing an additional site for molecular elaboration.
Table 1: Synthetic Reactions of Key Functional Groups This table is interactive. Users can sort data by clicking on the column headers.
| Functional Group | Type of Reaction | Resulting Group/Compound Type |
|---|---|---|
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) |
| Hydroxyl (-OH) | Etherification | Ether (-OR) |
| Hydroxyl (-OH) | Esterification | Ester (-OOCR) |
Contribution to Advanced Materials Research
The unique electronic and physical properties imparted by fluorine atoms make fluorinated compounds highly sought after in materials science. This compound serves as a precursor for specialized polymers and liquid crystalline materials, where its structural features contribute to desirable material properties.
Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low friction coefficients. researchgate.net These properties arise from the strength of the carbon-fluorine bond. researchgate.net While not a traditional monomer for large-scale polymerization, this compound can be modified and incorporated into specialized polymers to fine-tune their properties. 20.210.105 For example, the hydroxyl group can be functionalized with a polymerizable group, such as an acrylate or vinyl ether, allowing it to be integrated into polymer chains. The resulting fluorinated polymers could exhibit enhanced thermal stability, specific optical properties, or low surface energy, making them suitable for high-performance coatings, membranes, or electronic components. digitellinc.com
Liquid crystals are essential components of modern display technologies. The performance of these materials is highly dependent on the molecular structure of their constituent compounds. Fluorine atoms are frequently incorporated into liquid crystal molecules to modulate properties such as dielectric anisotropy and viscosity. This compound possesses several features that make it an attractive precursor for liquid crystalline materials. It has a rigid, rod-like core (the benzonitrile group) which is fundamental for forming liquid crystal phases. The hydroxyl group provides a convenient point for attaching other mesogenic (liquid crystal-forming) units or aliphatic chains to create more complex structures. researchgate.net Furthermore, fluorinated aromatic compounds are known to be effective as chiral dopants for inducing helical structures in nematic liquid crystal phases. beilstein-journals.org
Table 2: Structural Features and Their Relevance to Material Properties This table is interactive. Users can sort data by clicking on the column headers.
| Structural Feature | Relevance to Polymers | Relevance to Liquid Crystals |
|---|---|---|
| Trifluorinated Ring | High thermal stability, chemical inertness | Control of dielectric anisotropy, viscosity |
| Benzonitrile Group | Rigid backbone component | Rigid mesogenic core, high polarity |
Utility in Agrochemical Discovery and Development (as a chemical intermediate)
The introduction of fluorine into bioactive molecules is a widely used strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. Highly functionalized scaffolds like this compound are valuable intermediates in the synthesis of new fungicides, herbicides, and pesticides. The non-hydroxylated analog, 2,4,5-trifluorobenzonitrile, is already established as a starting material for agricultural compounds. google.com The trifluoromethylpyridine moiety, another fluorinated scaffold, is a key structural motif in numerous commercial agrochemicals. nih.gov The this compound scaffold can be used to generate libraries of novel compounds for biological screening, where the specific arrangement of fluorine atoms and the hydroxyl group can lead to optimized interactions with biological targets in pests and weeds. researchgate.netmdpi.com
Advanced Spectroscopic Characterization for Structural Elucidation
Vibrational Spectroscopy: Infrared (IR) and Raman
Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in defining the supramolecular architecture and physicochemical properties of 2,4,5-trifluoro-3-hydroxybenzonitrile. The presence of both a hydroxyl (-OH) group as a hydrogen bond donor and acceptor, a nitrile (-C≡N) group as an acceptor, and fluorine atoms as potential weak acceptors, allows for a complex network of interactions.
In the solid state, molecules of similar hydroxybenzonitrile derivatives often form intermolecular hydrogen bonds. For instance, the hydroxyl group can form strong O-H···N bonds with the nitrogen atom of the nitrile group of an adjacent molecule, leading to the formation of chains or dimers. nih.gov Additionally, the oxygen atom of the hydroxyl group can act as an acceptor for weaker C-H···O interactions. nih.gov
A theoretical study on the hydrogen-bonded complexes between a related compound, 2-hydroxybenzonitrile, and carbon monoxide indicated that the interaction leads to changes in bond lengths and angles of the monomers, with the most significant changes occurring in the atoms directly involved in the hydrogen bond. researchgate.net
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Significance |
| O-H | N (Nitrile) | Strong, Intermolecular | Primary driver of supramolecular assembly |
| C-H (Aromatic) | O (Hydroxyl) | Weak, Intermolecular | Contributes to crystal packing stability |
| C-H (Aromatic) | F | Weak, Intermolecular | Influences molecular conformation |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS provides the exact mass, which can be used to confirm its molecular formula, C₇H₂F₃NO.
The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms. This calculated value is then compared with the experimentally measured mass from the HRMS instrument. The high resolution of the technique allows for differentiation between compounds with the same nominal mass but different elemental compositions. rsc.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₂F₃NO |
| Theoretical Exact Mass (Da) | 177.0088 |
| Monoisotopic Mass (Da) | 177.0088 |
Note: The experimental mass would be determined via HRMS analysis and compared to the theoretical value to confirm the molecular formula with a high degree of confidence.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
In related benzonitrile (B105546) structures, the nitrile group is typically linear, and the benzene (B151609) ring is planar. researchgate.net However, the substituents can influence the planarity and symmetry of the molecule. For instance, in the crystal structure of 3-nitrobenzonitrile, the nitro group is slightly tilted out of the plane of the benzene ring due to crystal packing forces. researchgate.net A similar analysis for this compound would elucidate the specific orientation of the hydroxyl and fluorine substituents relative to the aromatic ring.
The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This information allows for the complete reconstruction of the crystal structure. Studies on similar molecules have shown that the crystal packing is often dominated by hydrogen bonding networks, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. nih.govanalis.com.my
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry group of the crystal |
| a, b, c (Å) | The lengths of the unit cell axes |
| α, β, γ (°) | The angles of the unit cell |
| Z | The number of molecules in the unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-F, C-O, O-H, C≡N) |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Dihedral angles defining molecular conformation |
Note: The actual values for these parameters can only be obtained through experimental X-ray diffraction analysis of a suitable single crystal of the compound.
Computational and Theoretical Chemistry Studies of 2,4,5 Trifluoro 3 Hydroxybenzonitrile
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational methods allow for a detailed analysis of the electronic structure of 2,4,5-trifluoro-3-hydroxybenzonitrile.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and ground state electronic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to predict its most stable three-dimensional conformation. These calculations would provide key geometric parameters.
Based on studies of similar substituted benzonitriles, the presence of multiple electronegative fluorine atoms and a hydroxyl group would significantly influence the bond lengths and angles of the benzene (B151609) ring. For instance, the C-F bonds are expected to be shorter than C-H bonds, and the C-O bond of the hydroxyl group will have a specific length influenced by the electronic environment. The planarity of the benzene ring is likely to be maintained, though minor distortions can be induced by the substituents.
Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value (Å or °) |
| C-C (aromatic) | 1.38 - 1.40 Å |
| C-H | ~1.08 Å |
| C-F | ~1.35 Å |
| C-O (hydroxyl) | ~1.36 Å |
| O-H | ~0.96 Å |
| C-C≡N | ~1.45 Å |
| C≡N | ~1.15 Å |
| C-C-C (ring) | 118 - 122 ° |
| C-C-F | ~119 - 121° |
| C-C-O | ~118 - 120° |
Note: These values are estimations based on DFT calculations of other substituted benzonitriles and may vary in an actual calculation for the target molecule.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density in this compound is highly non-uniform due to the presence of electronegative fluorine and oxygen atoms and the electron-withdrawing nitrile group. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges. The fluorine and oxygen atoms are expected to carry significant negative charges, while the carbon atoms attached to them, as well as the hydrogen of the hydroxyl group, will be electropositive. The nitrogen atom of the nitrile group will also be a region of high electron density.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (typically colored red or orange) around the fluorine, oxygen, and nitrogen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine and nitrile groups will influence the energies of these frontier orbitals. The HOMO is likely to have significant contributions from the p-orbitals of the benzene ring and the oxygen atom of the hydroxyl group. The LUMO is expected to be distributed over the benzonitrile (B105546) moiety, particularly the C≡N triple bond and the aromatic ring. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 to 6.5 eV |
Note: These values are estimations based on DFT calculations of other substituted benzonitriles and serve as a qualitative guide.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule, identifying transition states, and calculating the energy barriers associated with them.
Prediction of Reaction Pathways and Energy Barriers
For this compound, several types of reactions could be computationally investigated. For example, the hydrolysis of the nitrile group to an amide or carboxylic acid is a common transformation. Computational modeling could map the reaction pathway, involving the initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization. The transition states for each step can be located, and their energies calculated to determine the rate-limiting step of the reaction.
Another area of interest would be electrophilic aromatic substitution. The positions of the substituents (fluorine and hydroxyl groups) will direct incoming electrophiles. The hydroxyl group is an activating, ortho-para directing group, while the fluorine atoms are deactivating but also ortho-para directing. The nitrile group is a deactivating, meta-directing group. The interplay of these directing effects would create a complex reactivity pattern that can be unraveled by calculating the activation energies for substitution at different positions on the ring.
Solvent Effects on Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and its effect on the energies of reactants, transition states, and products.
For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy barriers for certain reactions. For instance, in the hydrolysis of the nitrile group, a polar protic solvent like water would not only act as a reactant but also as a catalyst by facilitating proton transfer steps. The use of aprotic polar solvents could also influence reaction pathways by selectively solvating certain species. Studies on aromatic nitriles have shown that vibrational frequency shifts, and by extension reactivity, can be significantly influenced by the solvent environment. sigmaaldrich.comresearchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be correlated with experimental data to confirm structures and understand electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in these calculations to ensure gauge-invariance of the magnetic shielding tensors.
For this compound, DFT calculations would typically involve geometry optimization of the molecule, followed by the calculation of NMR shielding constants at a suitable level of theory, such as B3LYP with a basis set like 6-311+G(2d,p). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, for example, Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
The accuracy of these predictions can be high, often with mean absolute deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, when appropriate computational methods and solvent models are used. Discrepancies between calculated and experimental shifts can often be attributed to specific intra- and intermolecular interactions, such as hydrogen bonding, which can be further investigated computationally.
Illustrative Data for Predicted NMR Chemical Shifts:
| Atom | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| H (on OH) | 5.0 - 7.0 |
| H (on ring) | 7.0 - 8.0 |
| ¹³C NMR | |
| C-CN | 115 - 120 |
| C-OH | 150 - 160 |
| C-F | 140 - 165 (with C-F coupling) |
| C-H | 110 - 130 |
| ¹⁹F NMR | |
| F at C2 | -130 to -145 |
| F at C4 | -140 to -155 |
| F at C5 | -150 to -165 |
Note: The exact chemical shifts are highly dependent on the computational method, basis set, and solvent model used.
Vibrational (Infrared and Raman) spectroscopy provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, are highly effective in calculating these vibrational frequencies. The process involves optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes.
For this compound, key vibrational modes of interest would include the C≡N stretch, O-H stretch, C-F stretches, and various aromatic ring vibrations. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
Illustrative Data for Calculated Vibrational Frequencies:
The following table presents a hypothetical selection of calculated and scaled vibrational frequencies for this compound, based on data from related substituted benzonitriles. nih.govnih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Intensity |
| O-H stretch | ~3600 | ~3450 | Medium-Strong (IR) |
| C-H stretch | ~3100 | ~3000 | Weak (IR) |
| C≡N stretch | ~2300 | ~2230 | Strong (IR) |
| Aromatic C=C stretch | ~1600-1450 | ~1550-1400 | Medium-Strong (IR/Raman) |
| C-F stretch | ~1300-1100 | ~1250-1050 | Very Strong (IR) |
| C-O stretch | ~1250 | ~1200 | Strong (IR) |
| O-H bend | ~1200 | ~1150 | Medium (IR) |
Conformational Analysis and Molecular Dynamics Simulations
The presence of the hydroxyl group in this compound introduces the possibility of conformational isomers due to the rotation around the C-O bond. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of the C-C-O-H bond.
The relative energies of the conformers can reveal whether a particular orientation of the hydroxyl group is preferred, which can be influenced by intramolecular hydrogen bonding with an adjacent fluorine atom.
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a condensed phase (e.g., in solution). MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular interactions. These simulations can be used to study:
Solvent effects on conformational preferences.
The dynamics of hydrogen bonding between the solute and solvent molecules.
For halogenated aromatic compounds, MD simulations have been used to understand their interactions in biological systems and their environmental fate. nih.govnih.gov
Quantitative Structure-Property Relationship (QSPR) Studies (Focus on chemical properties, not biological)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property.
For this compound, QSPR studies could be developed to predict a range of chemical properties, including but not limited to:
Boiling Point: Descriptors related to molecular size, shape, and polarity would be important.
Solubility: Descriptors encoding hydrogen bonding capacity, polarity, and molecular surface area would be key.
pKa: Electronic descriptors such as atomic charges on the hydroxyl oxygen and hydrogen, and the electrostatic potential around the hydroxyl group would be critical.
Dipole Moment: This is a direct output of most quantum chemical calculations and is a fundamental descriptor in many QSPR models.
The development of a QSPR model involves:
Assembling a dataset of compounds with known experimental values for the property of interest.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods (e.g., multiple linear regression, partial least squares) to build a model that correlates the descriptors with the property.
Validating the model using an external set of compounds.
While no specific QSPR models for this compound are reported, the principles of QSPR are broadly applicable to this and other substituted benzonitriles. aidic.itnus.edu.sg
Future Research Perspectives and Emerging Directions
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2,4,5-trifluoro-3-hydroxybenzonitrile will likely focus on developing greener and more efficient methodologies to overcome the limitations of traditional synthetic approaches. These new routes will prioritize atom economy, reduced waste, and the use of environmentally benign reagents and solvents.
One promising approach involves the late-stage functionalization of readily available precursors. For instance, the direct hydroxylation of 2,4,5-trifluorobenzonitrile (B1209073) presents a potential route. While challenging, recent advancements in C-H activation and oxidation catalysis could pave the way for this transformation. Another avenue lies in the modification of existing synthetic protocols for related compounds. For example, the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid often involves multi-step processes starting from tetrafluorophthalimide (B2386555) or nitrile derivatives. Adapting these methods to favor the formation of the nitrile over the carboxylic acid could be a viable strategy.
Furthermore, the principles of green chemistry are expected to be central to future synthetic designs. nih.govnih.gov This includes the use of biocatalysis, where enzymes could be employed for selective hydroxylation or other transformations. nih.gov Flow chemistry also offers a sustainable alternative to traditional batch processes, allowing for safer and more efficient reactions, especially for transformations involving hazardous reagents or unstable intermediates. acs.org
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Precursor | Key Advantages |
| Direct C-H Hydroxylation | 2,4,5-Trifluorobenzonitrile | High atom economy, reduced step count |
| Modified Nitrile Synthesis | 3-Hydroxy-2,4,5-trifluorobenzoic acid derivatives | Leverages existing synthetic knowledge |
| Biocatalytic Synthesis | Fluorinated benzene (B151609) derivatives | High selectivity, mild reaction conditions |
| Flow Chemistry | Various precursors | Enhanced safety, improved efficiency and scalability |
Exploration of Unprecedented Reactivity Patterns and Selectivities
The unique electronic properties conferred by the three fluorine atoms, a hydroxyl group, and a nitrile group suggest that this compound may exhibit novel reactivity. Future research will likely delve into understanding and exploiting these patterns. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the electron-donating and directing effects of the hydroxyl group, creates a complex electronic environment. This can lead to unexpected regioselectivity in electrophilic and nucleophilic aromatic substitution reactions.
Investigating the reactivity of the individual functional groups in the context of the polyfluorinated ring is a key research direction. For example, the acidity of the hydroxyl group and the nucleophilicity of the nitrile will be significantly influenced by the surrounding fluorine atoms. Understanding these nuances will be crucial for designing selective transformations. The photostability of aromatic compounds can also be significantly improved by polyfluorination, which could open up new photochemical applications for this molecule. nih.gov
Design of Next-Generation Derivatives with Tailored Chemical Functionalities
A major focus of future research will be the use of this compound as a scaffold for creating new derivatives with specific, tailored properties. The presence of multiple functional groups provides several handles for modification.
For instance, the hydroxyl group can be readily converted into ethers, esters, or other functional groups, allowing for the fine-tuning of properties like solubility, lipophilicity, and biological activity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures. jeeadv.ac.in The fluorine atoms themselves can be subject to nucleophilic substitution under specific conditions, although this is generally challenging on a polyfluorinated ring.
The incorporation of fluorine is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.govmdpi.comnih.gov Therefore, derivatives of this compound are likely to be explored for their potential as pharmaceutical intermediates.
Table 2: Potential Derivative Classes from this compound
| Functional Group Modified | Resulting Derivative Class | Potential Applications |
| Hydroxyl Group | Ethers, Esters | Pharmaceuticals, Liquid Crystals |
| Nitrile Group | Carboxylic Acids, Amines, Heterocycles | Polymers, Bioactive Molecules |
| Aromatic Ring | Further substituted derivatives | Advanced Materials, Agrochemicals |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The drive for accelerated discovery in chemistry has led to the development of automated synthesis and high-throughput experimentation (HTE) platforms. agilent.comnih.gov The well-defined structure and multiple reaction sites of this compound make it an ideal candidate for integration into these workflows.
Automated synthesizers can be programmed to perform a series of reactions on the molecule, rapidly generating a library of derivatives. acs.orgnih.gov This would allow for the systematic exploration of its chemical space and the efficient identification of compounds with desired properties. HTE techniques can then be used to screen these libraries for biological activity or material properties, significantly speeding up the discovery process. nih.govnih.govrsc.org The use of microreactors in these platforms can also enable the safe handling of potentially hazardous reactions and the efficient screening of reaction conditions. acs.org
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. nih.govnih.govrsc.org They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The functional groups present in this compound make it a prime candidate for participation in various MCRs.
For example, the nitrile group can react with other components in reactions like the Biginelli or Ugi reactions, leading to the formation of complex heterocyclic structures. The hydroxyl group could also participate in certain MCRs, either directly or after conversion to a more reactive intermediate. The development of novel MCRs that incorporate this fluorinated building block would open up new avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,4,5-trifluoro-3-hydroxybenzonitrile, and how can intermediates be optimized?
- Methodological Answer : A common approach involves sequential halogenation and functional group interconversion. For example:
- Step 1 : Start with a fluorinated benzaldehyde (e.g., 3,4,5-trifluorobenzaldehyde ) and perform a nucleophilic substitution to introduce the nitrile group.
- Step 2 : Introduce the hydroxyl group via hydrolysis of a protected intermediate (e.g., using a boronic ester to direct regioselective hydroxylation, as seen in fluorinated benzonitrile derivatives ).
- Optimization : Monitor reaction progress via HPLC and adjust stoichiometry of fluorinating agents (e.g., KF/18-crown-6) to minimize side products like dichloro impurities .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- NMR Analysis : Use NMR to confirm fluorine substitution patterns (expected splitting patterns for 2,4,5-trifluoro groups) and NMR to verify the hydroxyl proton (δ ~10-12 ppm, broad). Compare with fluorinated benzoic acid derivatives for validation .
- HPLC-MS : Employ reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities like unreacted intermediates .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported reactivity of this compound under basic conditions?
- Methodological Answer : Conflicting data may arise from solvent-dependent tautomerization. For instance:
- Base-Induced Degradation : In polar aprotic solvents (e.g., DMF), the hydroxyl group deprotonates, forming a phenoxide that destabilizes the nitrile group, leading to hydrolysis (→ carboxylic acid). This contrasts with non-polar solvents (e.g., toluene), where the compound remains stable .
- Mitigation : Use low-temperature kinetics (e.g., 0–5°C) and buffered conditions (pH 6–7) to suppress unwanted side reactions. Validate via in-situ IR spectroscopy to track nitrile C≡N stretch (~2220 cm) .
Q. How can computational modeling predict the electronic effects of fluorine substituents on the compound’s acidity and reactivity?
- Methodological Answer :
- DFT Studies : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to calculate the hydroxyl group’s pKa. Fluorine’s electron-withdrawing effect lowers pKa (~8.5 vs. ~10 for non-fluorinated analogs), enhancing acidity .
- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites. The nitrile group exhibits high electrophilicity (f ~0.15), making it prone to nucleophilic attack (e.g., in cross-coupling reactions) .
Q. What strategies resolve discrepancies in reported melting points for this compound across literature sources?
- Methodological Answer :
- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphism. For example, a monoclinic vs. orthorhombic lattice may explain melting point variations (e.g., 145–148°C vs. 152–155°C) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) at 5°C/min to detect phase transitions and validate purity. Impurities >2% can depress melting points by 5–10°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
